

# Foreword: Navigating the Landscape of Indazole Carboxylic Acids

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1H-Indazole-3,6-dicarboxylic acid**

Cat. No.: **B1502138**

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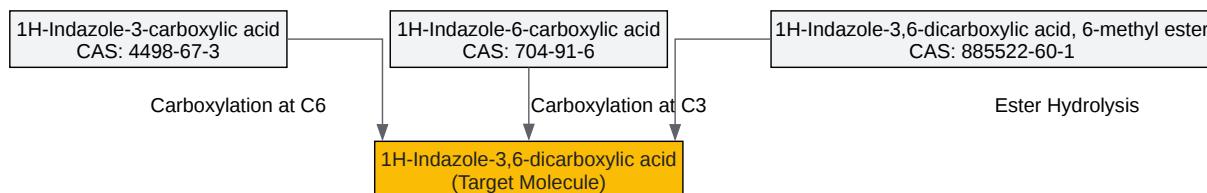
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.<sup>[1]</sup> This guide focuses on a specific, yet less-documented member of this family: **1H-Indazole-3,6-dicarboxylic acid**. While a dedicated CAS number for this precise di-acid is not readily found in major chemical databases, its chemical architecture suggests significant potential as a rigid, functionalized building block. This document, therefore, serves as a technical synthesis, drawing upon authoritative data from its closely related and commercially available precursors—the mono-carboxylic acids and esterified derivatives—to provide a comprehensive scientific overview for researchers and drug development professionals.

## Section 1: Nomenclature and Key Identifiers

The structural identity of a chemical compound is unequivocally established by its CAS (Chemical Abstracts Service) number. For the **1H-indazole-3,6-dicarboxylic acid** core, we can define the landscape by examining its immediate, well-documented relatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1H-Indazole-3-carboxylic acid	4498-67-3[2][3]	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	162.15[2][4]
1H-Indazole-6-carboxylic acid	704-91-6[4]	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	162.15[4]
1H-Indazole-3,6-dicarboxylic acid, 6-methyl ester	885522-60-1[5]	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	220.18
1H-Indazole-3,6-dicarboxylic acid	Not Assigned	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	206.16

The logical relationship between these core structures is foundational to understanding the synthesis and potential applications of the target di-acid.



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Caption: Relationship between the target di-acid and its related precursors.

## Section 2: Physicochemical and Spectroscopic Profile

Based on data from its mono-carboxylic acid analogs, we can project the key properties of **1H-Indazole-3,6-dicarboxylic acid**.

Property	Projected Value / Observation	Rationale / Source Data
Appearance	Off-white to yellow crystalline powder.	Based on the appearance of 1H-Indazole-3-carboxylic acid. [2]
Melting Point (°C)	>310 °C (decomposes)	The melting point of 1H-Indazole-6-carboxylic acid is 302-307 °C.[4] The addition of a second carboxylic acid group would be expected to significantly increase the melting point due to enhanced crystal lattice energy and intermolecular hydrogen bonding.
Solubility	Insoluble in water and common organic solvents; soluble in aqueous base (e.g., NaOH, Na <sub>2</sub> CO <sub>3</sub> ) and highly polar aprotic solvents (e.g., DMSO, DMF).	Carboxylic acids exhibit poor solubility in non-polar solvents. The acidic protons will readily react with bases to form soluble carboxylate salts.
pKa	pKa <sub>1</sub> ≈ 3-4; pKa <sub>2</sub> ≈ 4-5	The carboxylic acid at the 3-position is influenced by the electron-withdrawing pyrazole ring, making it more acidic than the 6-position acid, which is primarily influenced by the benzene ring.

## Spectroscopic Signatures

While experimental data for the di-acid is unavailable, a predicted spectroscopic profile is crucial for characterization upon synthesis.

- $^1\text{H}$  NMR: In a solvent like DMSO-d<sub>6</sub>, one would expect to see distinct aromatic protons on the benzene ring, a broad signal for the N-H proton of the indazole ring (typically >13 ppm), and very broad signals for the two carboxylic acid protons.
- $^{13}\text{C}$  NMR: The spectrum would be characterized by signals for the two carboxyl carbons (>165 ppm) and the carbons of the fused heterocyclic ring system.[6]
- IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acids (2500-3300  $\text{cm}^{-1}$ ), a strong C=O stretch (1680-1710  $\text{cm}^{-1}$ ), and C=C/C=N stretching vibrations from the aromatic rings (1450-1620  $\text{cm}^{-1}$ ).

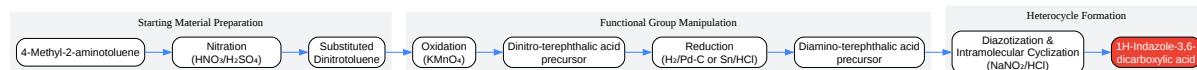
## Section 3: Synthesis Strategies and Methodologies

The synthesis of 1H-indazole derivatives is a well-established field, typically proceeding through cyclization reactions of appropriately substituted aniline precursors.[7][8] A plausible and efficient pathway to **1H-Indazole-3,6-dicarboxylic acid** would involve a multi-step sequence starting from a commercially available substituted toluene.

## Proposed Synthetic Workflow

A robust synthesis can be envisioned as follows:

- Nitration: Begin with 4-methyl-2-nitrotoluene. Nitration at the position ortho to the amino group (after its eventual formation) and meta to the methyl groups is a standard electrophilic aromatic substitution.
- Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO<sub>4</sub>) or chromic acid. This step yields 2,x-dinitro-terephthalic acid precursor.
- Reduction: The nitro groups are selectively reduced to amino groups using common methods such as catalytic hydrogenation (H<sub>2</sub>/Pd-C) or metal-acid reduction (e.g., Sn/HCl).
- Diazotization and Cyclization: The key step involves the formation of the indazole ring. The aniline derivative is treated with a diazotizing agent like sodium nitrite (NaNO<sub>2</sub>) in an acidic medium. The resulting diazonium salt undergoes intramolecular cyclization to form the stable 1H-indazole ring system.[8][9]



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Caption: Proposed multi-step synthesis workflow for **1H-Indazole-3,6-dicarboxylic acid**.

## Section 4: Applications in Research and Development

The value of **1H-Indazole-3,6-dicarboxylic acid** lies in its potential as a highly functionalized, rigid scaffold. Its applications can be extrapolated from the extensive research on related indazole compounds.[10][11]

### Pharmaceutical and Medicinal Chemistry

The indazole nucleus is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties. [1][2]

- Kinase Inhibitors: The indazole core is a proven scaffold for designing ATP-competitive kinase inhibitors for oncology applications. The two carboxylic acid groups of the target molecule can serve as crucial hydrogen bond donors/acceptors, anchoring the molecule within an enzyme's active site.
- Novel Scaffolding: As a dicarboxylic acid, this molecule can act as a building block for creating more complex drug candidates through amide coupling or esterification, enabling the exploration of new chemical space.[11][12]

### Materials Science

- Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental linkers in the synthesis of MOFs. The rigid, planar structure of the indazole core combined with the two carboxylate linking points makes **1H-Indazole-3,6-dicarboxylic acid** an excellent candidate for constructing porous, crystalline materials with potential applications in gas storage, separation, and catalysis.
- Polymer Chemistry: The di-acid can be used as a monomer in the synthesis of specialty polyamides or polyesters, imparting rigidity, thermal stability, and specific recognition properties to the resulting polymer backbone.

## Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1H-Indazole-3,6-dicarboxylic acid** is not available, handling precautions should be based on data for structurally similar compounds like 1H-Indazole-3-carboxylic acid.[\[13\]](#)

- Hazard Classification: Expected to be classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[\[3\]](#)[\[13\]](#) It may also be harmful if swallowed.[\[3\]](#) [\[14\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[16\]](#)[\[17\]](#) All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[17\]](#)
- First Aid Measures:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[13\]](#)
  - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[\[13\]](#)
  - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[\[16\]](#)
  - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[\[16\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16]  
Keep away from strong oxidizing agents.

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- To cite this document: BenchChem. [Foreword: Navigating the Landscape of Indazole Carboxylic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1502138#1h-indazole-3-6-dicarboxylic-acid-cas-number>]

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